molecular formula C19H15NO6 B6144466 3-(4-Acetoxy-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid CAS No. 345585-35-5

3-(4-Acetoxy-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid

Cat. No.: B6144466
CAS No.: 345585-35-5
M. Wt: 353.3 g/mol
InChI Key: HUCSXSUSZNLBDK-UHFFFAOYSA-N
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Description

3-(4-Acetoxy-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid is a synthetic organic compound that features both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Acetoxy-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid typically involves multi-step organic reactions. One possible route could involve the acetylation of a phenolic compound followed by a condensation reaction with a phthalic anhydride derivative. The reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic ring or the acetoxy group.

    Reduction: Reduction reactions could target the carbonyl groups in the isoindole moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic ring or the acetoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, this compound might be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Acetoxy-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Hydroxy-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid
  • 3-(4-Methoxy-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid

Uniqueness

The uniqueness of 3-(4-Acetoxy-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid lies in its specific functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-(4-acetyloxyphenyl)-2-(1,3-dioxoisoindol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO6/c1-11(21)26-13-8-6-12(7-9-13)10-16(19(24)25)20-17(22)14-4-2-3-5-15(14)18(20)23/h2-9,16H,10H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCSXSUSZNLBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20409177
Record name 3-(4-Acetoxy-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65594-96-9
Record name 3-(4-Acetoxy-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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